molecular formula C15H15N3O5 B6299613 Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid) CAS No. 1934257-88-1

Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)

Cat. No. B6299613
CAS RN: 1934257-88-1
M. Wt: 317.30 g/mol
InChI Key: NBCNCUZKSAHFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid) is a useful research compound. Its molecular formula is C15H15N3O5 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid) is 317.10117059 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-State Characterization in Pharmaceuticals

  • Hydrodabcyl is structurally related to certain local anesthetic drugs, like hydroxyprocaine hydrochloride and tetracaine hydrochloride. It forms hydrated crystals that are characterized using thermal analysis, vibrational spectroscopic methods, powder X-ray diffractometry, solid-state NMR, and water sorption/desorption analysis. This characterization helps in understanding the stability of the hydrated solid phases and the polymorphism in the anhydrated phases, which is crucial for pharmaceutical applications (Schmidt & Schwarz, 2006).

Chemical Inhibition Studies

  • Hydrodabcyl and its structurally similar compounds are used to study the inhibition effects on biochemical processes. For instance, the inhibition of azo-reduction by various benzoic acid derivatives, including hydrodabcyl-related compounds, provides insights into the competitive inhibition mechanisms in biological systems (Yatome, Fujimi, & Ogawa, 1992).

Cancer Research

  • Derivatives of hydrodabcyl, such as hydroxybenzoate calcium complexes, have been studied for their anti-proliferative and pro-apoptotic effects in cancer cells. These complexes show potential as anti-cancer agents, particularly in targeting specific cancer cell lines (Mahdi et al., 2014).

Biodegradable Polymer Research

  • Hydrodabcyl and its derivatives are used in the synthesis of biodegradable, thermotropic copolyesters. These materials have potential applications in environmentally friendly plastic alternatives, showcasing the versatility of hydrodabcyl in polymer chemistry (Kricheldorf & Stukenbrock, 1997).

properties

IUPAC Name

4-[[4-(dimethylamino)-2,6-dihydroxyphenyl]diazenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-18(2)9-6-12(20)14(13(21)7-9)17-16-8-3-4-10(15(22)23)11(19)5-8/h3-7,19-21H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCNCUZKSAHFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)O)N=NC2=CC(=C(C=C2)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)
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Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)
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Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)
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Hydrodabcyl (4-(2',6'-dihydroxy-4'-dimethylaminophenylazo)-2-hydroxybenzoic acid)

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